molecular formula C19H30N2O3 B5536990 (1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5536990
M. Wt: 334.5 g/mol
InChI Key: DWTOQMWWUISYJB-QAPCUYQASA-N
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Description

Synthesis Analysis

The synthesis of molecules related to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" often involves complex organic reactions. For instance, molecules with similar azaspiro structures and substituted pyrrol rings, like the 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, are synthesized to achieve potent antibacterial activity, involving stereoselective synthesis techniques to obtain desired enantiomers with specific configurations at asymmetric carbon centers (Odagiri et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to the target molecule often involves X-ray crystallography to determine stereochemistry and conformation. For example, enantiomers of unnatural cyclic α-amino acids, which share structural features with the target molecule, have been studied to understand their crystal structures and conformational behaviors, providing insights into the stereochemistry and molecular interactions of such complex molecules (Żesławska et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving molecules with azaspiro structures and related functionalities can be diverse and complex. For instance, reactions involving N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes and phenylhydrazine lead to diastereoselective formation of novel 1,2,4-triazole derivatives, showcasing the reactivity and chemical versatility of these compounds (Belikov et al., 2017).

Physical Properties Analysis

The physical properties of molecules like "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" are crucial for understanding their behavior in different environments. These properties are often studied through techniques like NMR spectroscopy, which can be used to assign absolute configurations and understand the molecular structure in detail, as seen in studies of similar compounds (Jakubowska et al., 2013).

Chemical Properties Analysis

The chemical properties of such molecules are characterized by their reactivity and interactions with other chemical entities. Studies on related compounds, such as the synthesis of 2-azaspiro[4.6]undec-7-enes, highlight the chemical transformations and reactivities that these types of molecules can undergo, providing insights into the broader chemical properties of the target compound (Yeh et al., 2012).

Scientific Research Applications

Antibacterial Applications

One study focused on the design, synthesis, and biological evaluation of novel quinoline derivatives, including compounds structurally analogous to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol," demonstrating potent in vitro and in vivo antibacterial activity against respiratory pathogens. These compounds, including the quinoline derivative with (S)-configuration, showed excellent activity against gram-positive, gram-negative, and atypical strains, along with multidrug-resistant and quinolone-resistant pathogens, highlighting their potential as antibacterial agents for treating respiratory infections (Odagiri et al., 2013).

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated against human coronavirus and influenza virus, revealing specific compounds that inhibited human coronavirus replication. This research illustrates the antiviral potential of spiro-compounds, particularly against coronaviruses, suggesting a promising avenue for antiviral drug development (Apaydın et al., 2019).

Anti-inflammatory and Analgesic Applications

Compounds related to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" were synthesized, showing dual inhibitory activity on prostaglandin and leukotriene synthesis, which are key mediators of inflammation. Some of these compounds exhibited anti-inflammatory activities comparable to indomethacin, a nonsteroidal anti-inflammatory drug, with reduced ulcerogenic effects, indicating their potential as safer anti-inflammatory and analgesic agents (Ikuta et al., 1987).

properties

IUPAC Name

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-17(2,3)21-9-6-14(13-21)16(23)20-10-7-19(8-11-20)15(22)12-18(19,4)24-5/h6,9,13,15,22H,7-8,10-12H2,1-5H3/t15-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTOQMWWUISYJB-QAPCUYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C12CCN(CC2)C(=O)C3=CN(C=C3)C(C)(C)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CN(C=C3)C(C)(C)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone

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